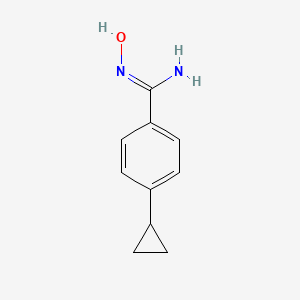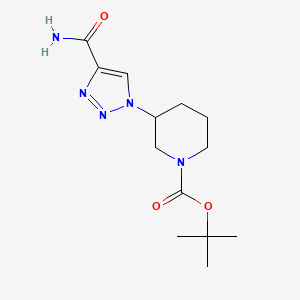![molecular formula C12H17N3O4S B15273278 2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B15273278.png)
2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a nitro group, a pyrrolidine ring, and a benzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the nitration of N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives under oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Amino-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Pyrrolidin-2-one derivatives.
Scientific Research Applications
2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzenesulfonamide
- 2-Nitro-N-{2-[(2S)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide
- 2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H17N3O4S |
|---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
2-nitro-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C12H17N3O4S/c16-15(17)11-5-1-2-6-12(11)20(18,19)14-9-7-10-4-3-8-13-10/h1-2,5-6,10,13-14H,3-4,7-9H2/t10-/m1/s1 |
InChI Key |
RFCWJOFZDNVCDQ-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1CC(NC1)CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B15273204.png)
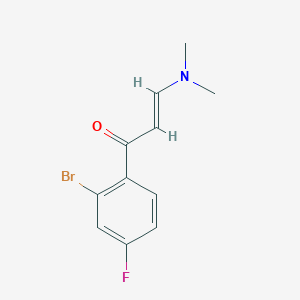
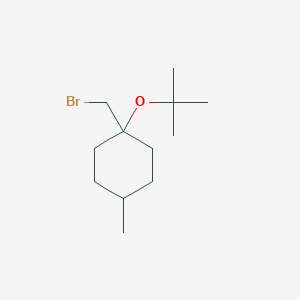
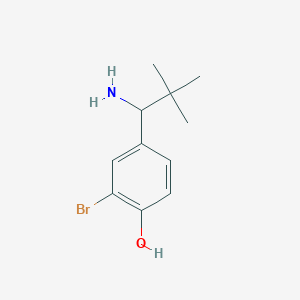
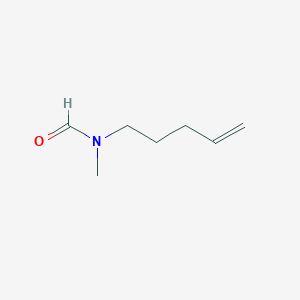

![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15273241.png)
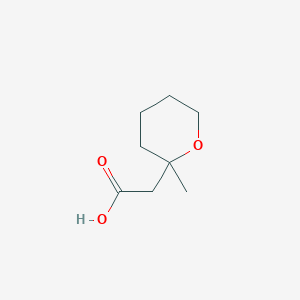

![N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B15273255.png)
![2-[(2-Methylbutan-2-YL)oxy]aniline](/img/structure/B15273258.png)

